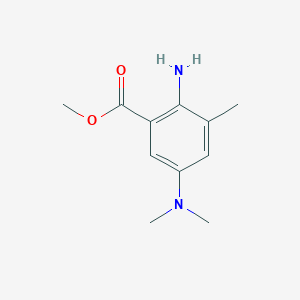
1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-
Vue d'ensemble
Description
1-Hydroxymethyl-3-cyano-1H-pyrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxymethyl group and a cyano group, contributes to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyano-1H-pyrole can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxymethyl-3-cyano-1H-pyrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Applications De Recherche Scientifique
1-Hydroxymethyl-3-cyano-1H-pyrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the cyano group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
- 1-Hydroxymethyl-3-cyano-1H-indole
- 1-Hydroxymethyl-3-cyano-1H-pyrrole-2-carboxylic acid
Comparison: 1-Hydroxymethyl-3-cyano-1H-pyrole is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Conclusion
1-Hydroxymethyl-3-cyano-1H-pyrole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
1-(hydroxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-3-6-1-2-8(4-6)5-9/h1-2,4,9H,5H2 |
Clé InChI |
FSQBYOAEQYXSFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1C#N)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester](/img/structure/B8394112.png)


![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)





